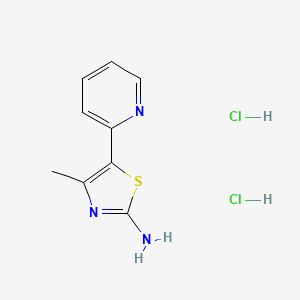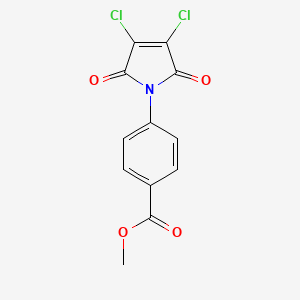![molecular formula C20H15BrN4O B2361287 2-溴-N-(3-(3-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)苯甲酰胺 CAS No. 847388-39-0](/img/structure/B2361287.png)
2-溴-N-(3-(3-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyrimidine ring, and a benzamide group
科学研究应用
2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
作用机制
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets through different mechanisms, such as radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can exhibit a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Action Environment
The synthesis of similar compounds has been shown to be influenced by various reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved by cyclization of appropriate precursors such as 2-aminopyridine and α-bromoketones under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
相似化合物的比较
Similar Compounds
3-bromoimidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
N-(pyridin-2-yl)amides: These compounds have a similar amide linkage but differ in the heterocyclic ring structure.
Uniqueness
2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity .
属性
IUPAC Name |
2-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-10-5-11-25(13)20)14-6-4-7-15(12-14)23-19(26)16-8-2-3-9-17(16)21/h2-12H,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJSIBWPVSHJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2361207.png)

![TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE](/img/structure/B2361209.png)


![5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2361216.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2361218.png)
![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)

![2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2361221.png)
![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B2361222.png)

![4-{3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2361227.png)
